

# A Comparative Analysis of Virologic Failure in Patients on INSTI-Based Regimens

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

Integrase Strand Transfer Inhibitors (INSTIs) have become a cornerstone of modern antiretroviral therapy (ART) due to their high efficacy, rapid virologic suppression, and favorable tolerability profiles.[1][2] This guide provides a detailed comparison of virologic failure rates, resistance pathways, and management strategies associated with various INSTI-based regimens, including those containing bictegravir (BIC), dolutegravir (DTG), cabotegravir (CAB), and elvitegravir (EVG).

#### **Defining Virologic Failure**

Before comparing regimen performance, it is crucial to establish a clear definition of virologic failure. Generally, it is defined as the inability to achieve or maintain an HIV-1 RNA level below 200 copies/mL.[3][4][5] More specific definitions include:

- Incomplete Virologic Response: Two consecutive plasma HIV-1 RNA levels above 200 copies/mL after 24 weeks of initiating a regimen.[3][5]
- Virologic Rebound: Confirmed HIV-1 RNA of at least 200 copies/mL after a period of virologic suppression.[3][5]
- Low-Level Viremia: A confirmed detectable HIV-1 RNA level that remains below 200 copies/mL.[5] While not strictly a failure, persistent low-level viremia (e.g., >50 copies/mL) can be a marker for future treatment failure.[6]



#### **Comparative Rates of Virologic Failure**

The rates of virologic failure (VF) and the emergence of resistance-associated mutations (RAMs) are critical metrics for comparing INSTI-based regimens. Second-generation INSTIs, such as bictegravir and dolutegravir, are recognized for their higher genetic barrier to resistance compared to first-generation agents like raltegravir and elvitegravir.[1]

A 2024 systematic review of 50 clinical studies provided the following comparative data on virologic failure and resistance emergence for the latest INSTIs:[7][8]

| INSTI              | Patient Population | Virologic Failure<br>(VF) Rate | Resistance<br>Mutations (RAMs)<br>at VF |
|--------------------|--------------------|--------------------------------|-----------------------------------------|
| Dolutegravir (DTG) | ART-Naïve          | 0.7% - 4.0%                    | 0.3% (in one study)                     |
| ART-Experienced    | 0% - 8.1%          | 0% - 1.9%                      |                                         |
| Bictegravir (BIC)  | ART-Naïve          | 0.6% - 1.4%                    | None Reported                           |
| ART-Experienced    | 0% - 2.0%          | None Reported                  |                                         |
| Cabotegravir (CAB) | ART-Naïve          | 0.6% - 9.0%                    | 0.1% - 5.4%                             |
| ART-Experienced    | 0.4% - 2.3%        | 0.3% - 1.9%                    |                                         |

Data sourced from a systematic literature review published in 2024.[7][8]

The review concluded that bictegravir had the lowest observed rates of virologic failure and no reported cases of emergent resistance in the 11 studies analyzed.[7]

Long-Acting Injectable Cabotegravir: For long-acting injectable cabotegravir (in combination with rilpivirine), virologic failure rates are generally low but the emergence of INSTI resistance among those who do fail is a notable concern. A meta-analysis found VF rates to be around 1% in switch-suppressed studies, but INSTI resistance was detected in approximately 41% to 71% of those who failed.[9] Real-world cohort studies have also confirmed low VF rates (around 1.2%), but underscore that when failure occurs, the selection of both NNRTI and INSTI resistance mutations is common.[10][11]



Elvitegravir: In studies of the single-tablet regimen containing elvitegravir/cobicistat/emtricitabine/tenofovir (EVG/COBI/FTC/TDF), virologic failure through 144 weeks led to emergent resistance mutations in the integrase and/or reverse transcriptase genes in 18 out of 701 patients.[12] The most common resistance pattern was the combination of the E92Q mutation in integrase with M184V/I in reverse transcriptase.[12]

## Mechanisms and Pathways Mechanism of INSTI Action and Resistance

INSTIs function by blocking the strand transfer step of HIV DNA integration into the host cell's genome, a critical phase of the viral lifecycle.[1] Resistance typically arises from specific mutations within the HIV-1 integrase enzyme. These mutations can alter the active site, reducing the binding affinity of the drug and allowing viral integration to proceed.[13][14]

There are two primary pathways that can lead to INSTI resistance:

- Direct Mutation: Amino acid substitutions in the integrase protein reduce the drug's effectiveness, but the enzyme remains active enough to complete integration. This allows for the production of new, resistant viruses.[13][15]
- Unintegrated DNA: When INSTIs block integration, unintegrated circular forms of viral DNA can accumulate in the cell. These forms, particularly 2-LTR circles, may act as a reservoir that can integrate later if treatment is interrupted, or potentially contribute to low-level viral production.[13][15][16]





Click to download full resolution via product page

**Caption:** Mechanism of INSTI action and the development of drug resistance.

#### **Key Resistance Mutations**

Different INSTIs are associated with distinct resistance mutation pathways.

- First-Generation (Raltegravir, Elvitegravir): Primary resistance pathways involve mutations at positions Y143, Q148, and N155 in the integrase enzyme.[14][16] For elvitegravir specifically, key mutations include T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H.[12][17]
- Second-Generation (Dolutegravir, Bictegravir): These drugs have a higher barrier to resistance. While they retain activity against many viruses with first-generation INSTI mutations, specific pathways can lead to resistance.[18] For dolutegravir, mutations like G118R and R263K are notable, though they often reduce viral fitness.[18] Resistance to dolutegravir and bictegravir remains rare, especially in treatment-naïve patients.[19][20]

### **Experimental Protocols and Methodologies**



The assessment of virologic failure and drug resistance relies on standardized laboratory procedures.

## Protocol for Virologic Failure Assessment and Resistance Testing

A typical clinical workflow for a patient on an INSTI-based regimen involves routine monitoring of HIV-1 RNA levels. An elevation in viral load triggers a confirmatory process and subsequent investigation.





Click to download full resolution via product page

**Caption:** Workflow for identifying and managing virologic failure.

#### Validation & Comparative





- 1. Definition and Confirmation of Virologic Failure: As per guidelines, virologic failure is the confirmed inability to maintain HIV-1 RNA below 200 copies/mL.[6] A single detectable viral load ("blip") is often followed by a return to suppression, whereas a confirmed second high viral load indicates failure.[5]
- 2. Genotypic Resistance Testing: This is the standard method for identifying drug resistance mutations.[21][22]
- Objective: To sequence the HIV protease, reverse transcriptase, and integrase genes to detect mutations known to confer drug resistance.[22][23]
- Methodology:
  - Sample Collection: A plasma sample is collected from the patient, typically requiring a viral load of >500 or >1000 copies/mL for successful amplification.[21][24]
  - RNA Extraction: Viral RNA is extracted from the plasma.
  - RT-PCR and PCR: The viral RNA is converted to cDNA, and the target gene regions are amplified using Polymerase Chain Reaction (PCR).[25]
  - Sequencing: The amplified DNA is sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).[22]
  - Data Analysis: The patient's viral sequence is compared to a wild-type reference sequence. Detected mutations are cross-referenced with databases (e.g., Stanford HIV Drug Resistance Database) to interpret their impact on drug susceptibility.[24]
- 3. Phenotypic Resistance Testing: This method provides a direct measure of drug susceptibility.
- Objective: To determine the concentration of a drug required to inhibit viral replication by 50% (IC50).[22]
- Methodology: The patient's viral genes are inserted into a recombinant virus. This virus is
  then cultured in the presence of varying concentrations of antiretroviral drugs to measure
  how effectively each drug suppresses its replication compared to a wild-type virus.[22][23]



Phenotypic testing is more complex and less commonly used than genotypic testing but can be valuable in complex cases.[22]

### **Logical Framework for Clinical Decision-Making**

Upon confirmation of virologic failure and obtaining resistance testing results, a structured decision-making process is essential for selecting a new, effective regimen.



Click to download full resolution via product page

**Caption:** Clinical decision-making after virologic failure on an INSTI regimen.



In summary, while INSTI-based regimens are highly effective, a comprehensive understanding of the nuances of virologic failure, resistance patterns, and appropriate management strategies is essential for optimizing long-term patient outcomes and informing the development of future antiretroviral agents. Second-generation INSTIs like bictegravir and dolutegravir offer a high barrier to resistance, making them robust options for both first-line and subsequent therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase inhibitor-based regimens result in more rapid virologic suppression rates among treatment-naïve human immunodeficiency virus—infected patients compared to nonnucleoside and protease inhibitor—based regimens in a real-world clinical setting: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Concepts Evaluation and Management of Virologic Failure Antiretroviral Therapy National HIV Curriculum [hiv.uw.edu]
- 4. Virologic failure: When to modify therapy | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. hiv.quidelines.org.au [hiv.quidelines.org.au]
- 6. Second-Line ART After Treatment Failure or for Regimen Simplification Clinical Guidelines Program [hivguidelines.org]
- 7. HIV-1 resistance and virological failure to treatment with the integrase inhibitors bictegravir, cabotegravir, and dolutegravir: a systematic literature review PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Virological Failure After Switch to Long-Acting Cabotegravir and Rilpivirine Injectable Therapy: An In-depth Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-acting injectable cabotegravir and rilpivirine in observational cohort studies: A systematic review on virological failure, resistance and re-suppression outcomes in virally

#### Validation & Comparative





suppressed individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 17. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrase Inhibitor Resistance Mechanisms and Structural Characteristics in Antiretroviral Therapy-Experienced, Integrase Inhibitor-Naive Adults with HIV-1 Infection Treated with Dolutegravir plus Two Nucleoside Reverse Transcriptase Inhibitors in the DAWNING Study -PMC [pmc.ncbi.nlm.nih.gov]
- 19. thebodypro.com [thebodypro.com]
- 20. The cornerstone of HIV treatment may be losing some of its power: will dolutegravir resistance become a problem? | aidsmap [aidsmap.com]
- 21. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 22. HIV Resistance Assays Clinical Guidelines Program [hivguidelines.org]
- 23. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 24. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 25. hiv.guidelines.org.au [hiv.guidelines.org.au]
- To cite this document: BenchChem. [A Comparative Analysis of Virologic Failure in Patients on INSTI-Based Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14045151#analysis-of-virologic-failure-in-patients-on-insti-based-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com